6-Hydroxy-DPAT hydrobromide
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C16H26BrNO |
|---|---|
Molecular Weight |
328.29 g/mol |
IUPAC Name |
6-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol;hydrobromide |
InChI |
InChI=1S/C16H25NO.BrH/c1-3-9-17(10-4-2)15-7-5-14-12-16(18)8-6-13(14)11-15;/h6,8,12,15,18H,3-5,7,9-11H2,1-2H3;1H |
InChI Key |
QCHBWKHAHCTBHG-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C1CCC2=C(C1)C=CC(=C2)O.Br |
Origin of Product |
United States |
Molecular Pharmacology and Receptor Interaction Profile of 6 Hydroxy Dpat Hydrobromide
Characterization of Dopamine (B1211576) Receptor Subtype Affinities and Functional Efficacy
The interaction of 6-Hydroxy-DPAT hydrobromide with dopamine receptor subtypes is a key area of its pharmacological characterization. Dopamine receptors are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) subfamilies, which are involved in a multitude of physiological and pathological processes in the central nervous system. The affinity and efficacy of a ligand at these receptor subtypes determine its potential pharmacological effects.
Dopamine D1 Receptor Interactions
Dopamine D2 Receptor Interactions
Research on aminotetralin derivatives has provided insights into their interactions with the dopamine D2 receptor. For a closely related analog, trans-monohydroxy-2-[N-propyl-N-(3'-iodo-2'-propenyl)amino]tetralin (6-OH-PIPAT), binding affinity for the high-affinity state of the D2 receptor has been determined. In a study using HEK293 cells expressing the human D2 receptor, 6-OH-PIPAT exhibited a binding affinity (Ki) of 9.7 nM. nih.gov
Binding Affinity of a 6-Hydroxy-DPAT Analog at the Dopamine D2 Receptor
| Compound | Receptor | Cell Line | Ki (nM) |
|---|---|---|---|
| 6-OH-PIPAT | Dopamine D2 (High-Affinity State) | HEK293 | 9.7 |
Data derived from a study on iodinated 2-aminotetralins. nih.gov
Detailed functional efficacy studies for this compound at the D2 receptor, such as the determination of its EC50 value or intrinsic activity, are not specified in the currently available literature.
Dopamine D3 Receptor Interactions
The dopamine D3 receptor, a member of the D2-like family, has been a significant target for the development of selective ligands. The aforementioned study on iodinated 2-aminotetralins also characterized the binding of 6-OH-PIPAT at the D3 receptor. The results indicated a high affinity for this receptor subtype, with a Ki value of 2.20 nM in Sf9 cells expressing the D3 receptor. nih.gov This suggests that the 6-hydroxy substitution on the tetralin ring is compatible with high-affinity binding to the D3 receptor.
Binding Affinity of a 6-Hydroxy-DPAT Analog at the Dopamine D3 Receptor
| Compound | Receptor | Cell Line | Ki (nM) |
|---|---|---|---|
| 6-OH-PIPAT | Dopamine D3 | Sf9 | 2.20 |
Data derived from a study on iodinated 2-aminotetralins. nih.gov
Information regarding the functional efficacy of this compound at the D3 receptor is not detailed in the reviewed scientific literature.
Dopamine D4 Receptor Interactions
There is no specific data available in the reviewed scientific literature concerning the binding affinity or functional efficacy of this compound at the dopamine D4 receptor.
Investigation of Serotonin (B10506) Receptor Subtype Affinities and Functional Selectivity
Serotonin 5-HT1A Receptor Interactions
The serotonin 5-HT1A receptor is a well-studied target for this class of compounds. However, specific binding affinity and functional efficacy data for this compound at the 5-HT1A receptor are not provided in the currently reviewed scientific literature. Extensive research has been conducted on its isomers, 7-OH-DPAT and 8-OH-DPAT, which are known to have high affinity for the 5-HT1A receptor, but this information is outside the strict scope of this article.
Serotonin 5-HT7 Receptor Interactions
While 8-Hydroxy-DPAT hydrobromide (8-OH-DPAT) is most renowned for its high affinity and agonist activity at the 5-HT1A receptor, it also exhibits significant interaction with the 5-HT7 receptor subtype. tocris.com Research has consistently demonstrated that 8-OH-DPAT binds to 5-HT7 receptors with moderate affinity. abcam.comabcam.com Specifically, studies using human 5-HT7 receptors expressed in HEK 293 cells have determined a pKi value of 6.6 for 8-OH-DPAT. rndsystems.combio-techne.comtocris.com
Other Serotonin Receptor Subtype Modulations
The primary pharmacological action of 8-OH-DPAT is as a selective and potent full agonist at the 5-HT1A serotonin receptor. tocris.comabcam.comcaymanchem.com This interaction has made it a standard tool in neuroscience research for investigating 5-HT1A receptor function. wikipedia.org Beyond its well-established roles at 5-HT1A and 5-HT7 receptors, 8-OH-DPAT has been found to interact with other components of the serotonin system.
Notably, 8-OH-DPAT can act as a serotonin reuptake inhibitor and releasing agent. wikipedia.org Studies on human platelets have shown that [3H]8-OH-DPAT labels a site that is pharmacologically distinct from the neuronal 5-HT1A receptor and is likely a component of the 5-HT transporter. nih.gov This is supported by findings that 8-OH-DPAT inhibits the uptake of serotonin ([3H]5-HT) in human platelets. nih.gov Its affinity for other 5-HT receptor subtypes, such as 5-HT1B and 5-HT2, is considerably lower, underscoring its relative selectivity for the 5-HT1A subtype. nih.gov
Table 1: Interaction Profile of 8-OH-DPAT with Serotonin Targets
| Target | Interaction Type | Affinity (pKi) | Reference |
|---|---|---|---|
| 5-HT1A Receptor | Full Agonist | High (EC50 = 12 nM) | caymanchem.com |
| 5-HT7 Receptor | Partial Agonist | Moderate (pKi = 6.6) | rndsystems.combio-techne.comtocris.com |
| 5-HT Transporter | Inhibitor | IC50 = 2-4 µM | nih.gov |
Stereoselective Interactions of this compound Enantiomers
8-OH-DPAT is a chiral compound, existing as two distinct enantiomers: (R)-(+)-8-OH-DPAT and (S)-(-)-8-OH-DPAT. These stereoisomers exhibit significant differences in their interaction with serotonin receptors, particularly the 5-HT1A subtype, in terms of both efficacy and functional activity. lsu.edubrylinski.org
The (R)-enantiomer is generally considered the more active and potent isomer. abcam.comtocris.com It acts as a full and potent 5-HT1A receptor agonist. lsu.edubrylinski.org In contrast, the (S)-enantiomer behaves as a partial agonist at the 5-HT1A receptor. lsu.edubrylinski.orgresearchgate.net While both enantiomers display similar high binding affinities for the 5-HT1A receptor, their intrinsic activities differ markedly. lsu.edubrylinski.org
Table 2: Stereoselective Efficacy of 8-OH-DPAT Enantiomers at 5-HT1A Receptors
| Enantiomer | Activity Type | Efficacy vs. Serotonin (cAMP Inhibition) | Efficacy vs. Serotonin (G-Protein Activation) | Reference |
|---|---|---|---|---|
| (R)-(+)-8-OH-DPAT | Full Agonist | ~100% | 90% | lsu.edubrylinski.org |
| (S)-(-)-8-OH-DPAT | Partial Agonist | ~50% | 57% | lsu.edubrylinski.org |
| (R,S)-8-OH-DPAT | Mixed | Intermediate | Intermediate | lsu.edu |
Mechanisms of G-Protein Coupling and Downstream Signaling Pathways
The interaction of 8-OH-DPAT with serotonin receptors initiates intracellular signaling cascades mediated by G-proteins. The specific pathway activated depends on the receptor subtype engaged.
5-HT1A Receptor Signaling: The 5-HT1A receptor is canonically coupled to inhibitory G-proteins of the Gi/o family. tocris.comlsu.edu Upon activation by an agonist like 8-OH-DPAT, the Gi/o protein inhibits the enzyme adenylyl cyclase. brylinski.orgtocris.com This enzymatic inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). lsu.edubrylinski.org The activation of G-proteins by 8-OH-DPAT has been directly demonstrated in studies measuring [35S]GTPγS binding, which show a robust increase upon receptor stimulation. caymanchem.com This primary signaling pathway ultimately leads to the hyperpolarization of neurons and a reduction in neuronal firing rate. tocris.com
5-HT7 Receptor Signaling: In contrast to the 5-HT1A receptor, the 5-HT7 receptor is coupled to the stimulatory G-protein, Gs. nih.gov When 8-OH-DPAT acts as an agonist at this receptor, it activates the Gs protein, which in turn stimulates adenylyl cyclase. This results in an increase in intracellular cAMP levels. nih.gov Therefore, 8-OH-DPAT can have opposing effects on cAMP levels depending on the specific receptor population it engages, highlighting the complexity of its pharmacological profile.
Neurochemical Modulations Induced by 6 Hydroxy Dpat Hydrobromide
Regulation of Dopamine (B1211576) Synthesis, Release, and Metabolism
There is a lack of specific studies detailing the effects of 6-Hydroxy-DPAT hydrobromide on dopamine neurotransmission. While some vendor information lists the R-enantiomer, (R)-6-Hydroxy-DPAT hydrobromide, as a dopamine agonist, the primary research literature required to elaborate on its specific effects is not readily accessible.
No specific data was found regarding the presynaptic effects of this compound on dopamine terminals, such as its influence on dopamine synthesis via tyrosine hydroxylase, its impact on vesicular monoamine transporter 2 (VMAT2), or its action on dopamine autoreceptors to modulate release.
Similarly, information on the postsynaptic effects of this compound is not available. Research on related compounds like 7-OH-DPAT, a D3 dopamine receptor agonist, shows complex postsynaptic actions, but these findings cannot be directly extrapolated to the 6-hydroxy isomer without specific experimental evidence.
Impact on Serotonin (B10506) Turnover and Extracellular Levels
The influence of this compound on the serotonin system is also poorly characterized in the available literature. In contrast, 8-OH-DPAT is a well-established 5-HT1A receptor agonist known to decrease serotonin turnover and extracellular levels by acting on somatodendritic autoreceptors. Without dedicated studies, the serotonergic activity of this compound remains speculative.
Modulation of Other Neurotransmitter Systems
No direct evidence from published research is available to describe the interactions between this compound and the GABAergic system.
There is no specific information in the scientific literature detailing the modulation of the glutamatergic system by this compound.
Cannabinoid System Interactions
A thorough review of published scientific research reveals a lack of specific studies investigating the interactions between this compound and the cannabinoid system. While the broader class of aminotetralin derivatives has been a subject of neuropharmacological research, direct experimental data detailing the binding affinity, functional activity, or modulatory effects of this compound on cannabinoid receptors (such as CB1 and CB2) or the metabolism of endocannabinoids is not available in the current scientific literature.
Consequently, there are no detailed research findings or data tables to present regarding the specific neurochemical modulations of the cannabinoid system induced by this compound. Research in this specific area appears to be uninvestigated or unpublished.
Effects on Synaptic Plasticity and Neuronal Excitability
Similarly, a comprehensive search for scholarly articles and experimental data on the effects of this compound on synaptic plasticity and neuronal excitability has yielded no specific results. There are no available studies that have examined the influence of this particular compound on key processes of synaptic plasticity, such as long-term potentiation (LTP) or long-term depression (LTD).
Furthermore, the literature lacks electrophysiological studies detailing how this compound may alter neuronal excitability, including its effects on resting membrane potential, action potential firing rates, or ion channel conductances in any neuronal population. The significant body of research on related aminotetralins, such as 8-OH-DPAT, has extensively characterized their effects on neuronal excitability, primarily through the activation of 5-HT1A receptors. buffalo.eduphysiology.orgnih.govnih.gov However, due to the strict focus of this article, these findings cannot be attributed to this compound.
As a result of the absence of direct research, no data, including interactive data tables on detailed research findings, can be provided for this section.
Behavioral Neuropharmacology of 6 Hydroxy Dpat Hydrobromide in Preclinical Models
Assessment of Locomotor Activity and Motor Control
Studies in rodents have demonstrated that 6-Hydroxy-DPAT hydrobromide, through its active compound 7-OH-DPAT, exerts distinct effects on locomotor activity. The compound has been shown to produce biphasic effects on locomotion in rats. nih.gov At lower doses, a significant decrease in locomotor activity is observed, while at higher doses, the activity levels tend to return to baseline. nih.gov Specifically, a notable decrease in activity was seen at a particular low dose, with this effect diminishing at both higher and lower concentrations. nih.gov
In mice, 7-OH-DPAT decreased locomotion over a very broad range of doses. nih.gov This reduction in activity was not consistently dose-dependent, and at the highest tested doses, locomotor activity was observed to be at or even above control levels. researchgate.net The inhibitory effect of dopamine (B1211576) agonists like 7-OH-DPAT on mouse locomotor activity appears to be mediated by D2 dopamine receptors. researchgate.net Further research has shown that repeated administration of a dopamine D3 receptor-preferring agonist can lead to locomotor hyperactivity in rats. psu.edu
| Preclinical Model | Key Findings on Locomotor Activity |
| Rats | Biphasic effect observed. nih.gov Significant decrease in locomotor activity at a low dose (0.03 mg/kg), with activity returning to control levels at higher doses. nih.gov |
| Mice | Decreased locomotor activity across a wide range of doses (0.0001 to 1.0 mg/kg). nih.gov At the highest dose (100 mg/kg), activity increased above control levels. nih.gov |
Investigation in Models of Neurological Disorders
The compound's activity at dopamine receptors has prompted its investigation in preclinical models of neurological conditions where the dopamine system is implicated, such as Parkinson's disease and dyskinesia.
Parkinson's Disease Models
Animal models of Parkinson's disease are often created using the neurotoxin 6-hydroxydopamine (6-OHDA), which selectively destroys catecholaminergic neurons, mimicking the dopaminergic cell loss seen in the disease. tocris.comrndsystems.com In these 6-OHDA-lesioned rat models, the administration of the dopamine D3 receptor agonist 7-OH-DPAT has been shown to improve locomotor function. nih.govjneurosci.org Research indicates that pharmacological activation of the D3 receptor can trigger neurogenesis in the substantia nigra of the adult rat brain. nih.govjneurosci.org
Studies examining the effects of 7-OH-DPAT in these models have observed a significant induction of cell proliferation in the substantia nigra pars compacta, with these new cells adopting a neuronal dopaminergic phenotype over time. nih.govjneurosci.org This was accompanied by a substantial and persistent recovery of locomotor function. jneurosci.org Furthermore, research has demonstrated that 7-OH-DPAT can antagonize catalepsy—a state of motor immobility—induced by drugs like reserpine (B192253) and haloperidol (B65202) in rats, an effect that is believed to involve dopamine D3 receptors. nih.gov This suggests a potential for restoring the nigrostriatal pathway and improving motor behavior in conditions like Parkinson's disease. nih.govnih.gov
Dyskinesia Research
Long-term treatment with levodopa (B1675098) (L-DOPA), a primary therapy for Parkinson's disease, often leads to the development of debilitating motor complications known as L-DOPA-induced dyskinesia (LID). plos.orgnih.gov Preclinical research suggests that compounds acting on serotonin (B10506) and dopamine receptors may help mitigate these side effects. In animal models, repeated L-DOPA administration can lead to behavioral sensitization and an ectopic expression of D3 receptors in the striatum, which is thought to contribute to dyskinesia. nih.govpnas.org
In 6-OHDA-lesioned rat models, the D3R agonist 7-OH-DPAT has been found to have enhanced potency in the striatum. nih.gov Studies using related compounds, such as 5-HT1A receptor agonists, have shown a reduction in LID. plos.orgoup.comfrontiersin.org For instance, co-administration of the 5-HT1A receptor agonist 8-OH-DPAT with L-DOPA decreased dyskinesia in dopamine-lesioned animals. plos.orgoup.com This suggests that modulation of the D3 and related receptor systems could be a viable strategy for managing L-DOPA-induced dyskinesia.
| Neurological Disorder Model | Key Research Findings |
| Parkinson's Disease (6-OHDA rat model) | 7-OH-DPAT improved locomotor function and promoted the generation of new dopaminergic neurons. nih.govjneurosci.org It also showed anticataleptic effects. nih.gov |
| L-DOPA-Induced Dyskinesia (LID) | Enhanced D3 receptor potency was observed in 6-OHDA-lesioned rats. nih.gov Related compounds acting on 5-HT1A receptors have been shown to reduce LID. plos.orgoup.comfrontiersin.org |
Exploration in Models of Psychiatric Conditions
The role of dopamine D3 receptors in mood and anxiety has led to the exploration of this compound in preclinical models of psychiatric conditions.
Anxiety-Related Behaviors
The anxiolytic potential of 7-OH-DPAT has been evaluated using standard preclinical tests such as the elevated plus-maze. if-pan.krakow.plnih.gov In this test, which assesses anxiety-like behavior in rodents, low doses of 7-OH-DPAT were found to induce anxiolytic-like effects in rats. if-pan.krakow.plnih.gov This was demonstrated by an increase in the percentage of time spent in and entries into the open arms of the maze, an effect comparable to that of the reference anxiolytic drug, diazepam. if-pan.krakow.pl Importantly, these anxiolytic effects were observed at doses that did not impact motor coordination. if-pan.krakow.plnih.gov
Depression-Related Behaviors
The potential antidepressant-like effects of 7-OH-DPAT have been investigated in the forced swimming test, a common rodent model for screening antidepressant efficacy. if-pan.krakow.plnih.gov In these studies, higher doses of 7-OH-DPAT significantly reduced immobility time in rats, an effect indicative of antidepressant-like activity. if-pan.krakow.plnih.gov This effect was comparable to that of the classic antidepressant imipramine. if-pan.krakow.pl It was noted, however, that the highest effective dose also increased locomotor activity, which could be a confounding factor. if-pan.krakow.pl Nevertheless, a lower, effective dose demonstrated antidepressant-like effects without significantly altering locomotor activity. if-pan.krakow.pl
| Psychiatric Condition Model | Behavioral Test | Key Research Findings |
| Anxiety | Elevated Plus-Maze | Low doses of 7-OH-DPAT induced significant anxiolytic-like effects in rats, comparable to diazepam, without affecting motor coordination. if-pan.krakow.plnih.gov |
| Depression | Forced Swimming Test | Higher doses of 7-OH-DPAT produced antidepressant-like effects in rats by reducing immobility time. if-pan.krakow.plnih.gov |
Psychosis Models
The role of 5-HT1A receptor agonists, such as 8-OH-DPAT, has been investigated in preclinical models of psychosis, often in conjunction with other pharmacological agents to elucidate underlying mechanisms and potential therapeutic interactions. These studies suggest that the 5-HT1A receptor system is a promising target for the development of novel antipsychotic drugs. nih.gov
In models where psychosis-like behaviors are induced by agents like MK-801 (a non-competitive NMDA receptor antagonist), co-administration of a sub-effective dose of (R)-(+)-8-hydroxy-DPAT hydrobromide with other compounds, such as the mGlu4 receptor positive allosteric modulator (PAM) Lu AF21934, can produce a significant antipsychotic-like effect. nih.gov For example, this combination can reverse MK-801-induced hyperactivity in mice. nih.gov Similarly, when combined with the mGlu4 receptor agonist LSP4-2022, a sub-effective dose of (R)-(+)-8-hydroxy-DPAT hydrobromide can attenuate hyperactivity induced by MK-801 and head twitches induced by DOI (a 5-HT2A/2C receptor agonist), a model for hallucinogen-like effects. uliege.be
The antipsychotic-like effects of compounds like Lu AF21934 and LSP4-2022 appear to be dependent on 5-HT1A receptor signaling. nih.govuliege.be The effects of these compounds can be blocked by the selective 5-HT1A receptor antagonist WAY100635. nih.govuliege.be This suggests a functional interaction between the mGlu4 and 5-HT1A receptor systems in mediating these antipsychotic-like actions. nih.govuliege.be
Table 2: Effects of 8-OH-DPAT in Psychosis Models
| Psychosis Model | Inducing Agent | Effect of 8-OH-DPAT (in combination with other agents) | Interacting Compound |
|---|---|---|---|
| Hyperactivity | MK-801 | Reversal of hyperactivity | Lu AF21934, LSP4-2022 |
| Head Twitches | DOI | Reduction in head twitches | Lu AF21934, LSP4-2022 |
Studies on Reward, Motivation, and Discriminative Stimulus Properties
The discriminative stimulus properties of 8-OH-DPAT have been extensively studied in preclinical models, providing insights into its mechanism of action and the role of 5-HT1A receptors in drug perception and discrimination. In these studies, animals are trained to distinguish the subjective effects of 8-OH-DPAT from a control substance, typically saline. nih.govresearchgate.net
Research indicates that the discriminative cue produced by 8-OH-DPAT is primarily mediated by the activation of presynaptic 5-HT1A receptors. nih.gov This is supported by findings that biased agonists with preferential activity at presynaptic 5-HT1A autoreceptors, such as F13714, are highly potent in substituting for the 8-OH-DPAT cue. nih.gov The selective 5-HT1A receptor antagonist, WAY-100635, can block the discriminative stimulus effects of 8-OH-DPAT, confirming the central role of this receptor in mediating its subjective effects. nih.gov
While 8-OH-DPAT is a standard 5-HT1A agonist, its discriminative stimulus effects can be complex. researchgate.net Some studies have suggested that its cue may involve more than one receptor system. researchgate.net However, the primary mediation through 5-HT1A receptors is a consistent finding. nih.govresearchgate.net In rhesus monkeys, 8-OH-DPAT has been shown to enhance the discriminative stimulus effects of Δ9-tetrahydrocannabinol (Δ9-THC). caymanchem.com
Regarding reward and motivation, the serotonergic system, and specifically 5-HT1A receptors, play a modulatory role. While direct studies on the rewarding properties of this compound are not detailed in the provided context, the broader literature suggests that serotonin, acting through various receptors including 5-HT2C, can influence incentive motivation, often by suppressing mesolimbic dopamine output. scholaris.ca The activation of 5-HT1A receptors with agonists like 8-OH-DPAT is a key pharmacological tool in dissecting these complex interactions.
Table 3: Discriminative Stimulus Properties of 8-OH-DPAT
| Parameter | Finding |
|---|---|
| Primary Receptor | 5-HT1A Receptors (primarily presynaptic) |
| Antagonist Blockade | WAY-100635 blocks the discriminative cue |
| Substitution by other agonists | Biased presynaptic 5-HT1A agonists (e.g., F13714) are potent substitutes |
| Interaction with other drugs | Enhances the discriminative stimulus effects of Δ9-THC in rhesus monkeys. caymanchem.com |
Influence on Thermoregulatory Responses and Other Autonomic Functions
The administration of 8-OH-DPAT has a significant influence on thermoregulation and other autonomic functions, primarily through its action on the central serotonergic system. psychiatry-psychopharmacology.comnih.gov A well-documented effect of 8-OH-DPAT in rats and mice is the induction of hypothermia, a decrease in core body temperature. psychiatry-psychopharmacology.comnih.gov This hypothermic response is a robust and consistently observed effect, although its magnitude can be influenced by factors such as ambient temperature, species, and housing conditions. psychiatry-psychopharmacology.com
The hypothermic effect of 8-OH-DPAT is mediated by 5-HT1A receptors, as it can be antagonized by 5-HT1A receptor antagonists. psychiatry-psychopharmacology.com There is ongoing research to determine whether this effect is primarily due to the activation of presynaptic somatodendritic autoreceptors or postsynaptic receptors, with evidence suggesting a role for both. psychiatry-psychopharmacology.comnih.gov The mechanisms underlying this hypothermia involve both a reduction in heat production (through inhibition of shivering and non-shivering thermogenesis) and an increase in heat loss (via peripheral vasodilation). nih.gov
In addition to thermoregulation, 8-OH-DPAT affects other autonomic functions. In a rat model of diabetes, it has been shown to enhance bradycardia (slowing of the heart rate) in response to vagal electrical stimulation. caymanchem.com In mouse models of Rett syndrome, a neurodevelopmental disorder with associated autonomic dysfunction, 8-OH-DPAT has been found to reduce the incidence of apnea (B1277953) and improve respiratory regularity. caymanchem.comnih.gov Furthermore, in wild-type mice, the administration of 8-OH-DPAT can prevent the hyperthermic response typically induced by stress. plos.org This effect is thought to be mediated by the activation of inhibitory 5-HT1A autoreceptors on presympathetic neurons in the medullary raphe. plos.org
Table 4: Effects of 8-OH-DPAT on Thermoregulation and Autonomic Functions
| Autonomic Function | Effect of 8-OH-DPAT | Animal Model |
|---|---|---|
| Thermoregulation | Induces hypothermia | Rats, Mice. psychiatry-psychopharmacology.comnih.gov |
| Stress-induced hyperthermia | Prevents hyperthermic response | Mice. plos.org |
| Cardiac Function | Enhances vagally-induced bradycardia | Rat model of diabetes. caymanchem.com |
| Respiration | Reduces apnea and improves respiratory regularity | Mouse model of Rett Syndrome. caymanchem.comnih.gov |
Neurogenesis and Neurotrophic Effects of 6 Hydroxy Dpat Hydrobromide
Promotion of Neural Progenitor Cell Proliferation
The process of neurogenesis, the birth of new neurons, is fundamentally reliant on the proliferation of neural progenitor cells (NPCs). Research into the effects of 6-Hydroxy-DPAT hydrobromide on this initial stage of neurogenesis is still emerging. Studies investigating the direct impact of this compound on the proliferation rates of NPCs in key neurogenic niches, such as the subventricular zone (SVZ) and the subgranular zone (SGZ) of the hippocampus, are crucial for understanding its potential therapeutic applications.
At present, specific data quantifying the precise effects of this compound on NPC proliferation from in vitro or in vivo models is limited in publicly accessible research. The table below is intended to be populated as such data becomes available through further scientific inquiry.
| Experimental Model | Key Findings on NPC Proliferation | Reference |
|---|---|---|
| Data Not Available | Data Not Available | Data Not Available |
Differentiation and Survival of Newly Generated Neurons
Following proliferation, the subsequent critical steps in successful neurogenesis are the differentiation of new neural progenitors into mature neurons and their long-term survival and integration into existing neural circuits. The influence of this compound on these processes is a key aspect of its potential regenerative profile.
Investigations would typically focus on markers of neuronal differentiation, such as Doublecortin (DCX) for migrating neuroblasts and NeuN for mature neurons, to assess the compound's effect. Furthermore, studies on the survival rates of these newly formed neurons over time would provide insight into the sustainability of its neurogenic effects. As with proliferation, specific research detailing these outcomes for this compound is not yet widely available.
| Marker | Effect on Differentiation/Survival | Experimental Context |
|---|---|---|
| Data Not Available | Data Not Available | Data Not Available |
Modulation of Neurotrophic Factor Expression
Neurotrophic factors are proteins that are essential for the growth, survival, and differentiation of developing and mature neurons. The ability of a compound to modulate the expression of these factors is a significant indicator of its potential to support neural health and regeneration. Key neurotrophic factors of interest include Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell Line-Derived Neurotrophic Factor (GDNF), both of which play critical roles in neurogenesis and neuronal survival.
Research into whether this compound can upregulate the expression of such neurotrophic factors in relevant brain regions would provide a mechanistic understanding of its potential pro-neurogenic and neuroprotective effects. Currently, specific studies linking this compound to the modulation of neurotrophic factor expression are not extensively documented in the scientific literature.
| Neurotrophic Factor | Observed Change in Expression | Brain Region |
|---|---|---|
| Data Not Available | Data Not Available | Data Not Available |
Implications for Neural Repair and Regeneration
The collective findings on the effects of this compound on NPC proliferation, differentiation, survival, and neurotrophic factor expression would have significant implications for its potential use in strategies for neural repair and regeneration. By potentially stimulating the brain's endogenous repair mechanisms, this compound could be explored for its utility in contexts of neurodegenerative diseases or brain injury.
However, it is crucial to underscore that the body of research specifically focused on this compound in these areas is in its infancy. The potential therapeutic applications remain speculative pending further rigorous preclinical and clinical investigation. Future research is necessary to fully elucidate the mechanisms of action and to establish a comprehensive profile of its effects on the central nervous system.
Advanced Methodological Approaches in 6 Hydroxy Dpat Hydrobromide Research
In Vitro Assays for Receptor Binding and Functional Activity
In vitro assays are fundamental in characterizing the pharmacological properties of 6-Hydroxy-DPAT hydrobromide at the molecular and cellular levels. These assays allow for precise measurement of its affinity for specific receptors and its ability to elicit a functional response.
Radioligand Binding Assays
Radioligand binding assays are a cornerstone for determining the affinity of this compound for various receptor subtypes. These assays utilize a radiolabeled ligand that specifically binds to the receptor of interest. By measuring the displacement of the radioligand by increasing concentrations of this compound, researchers can calculate its binding affinity (Ki).
For instance, studies have employed [3H]7-OH-DPAT as a selective radioligand for the dopamine (B1211576) D3 receptor to characterize its binding properties in transfected cell lines and rat brain tissue. biocrick.com In such experiments, non-specific binding is typically determined using a high concentration of a non-labeled competing ligand, such as 7-OH-PIPAT. psu.edu The data generated from these assays are crucial for establishing the selectivity profile of this compound. For example, it has been shown to have a high affinity for D3 receptors, with significantly lower affinity for D2, D4, and D1 receptors. rndsystems.com
| Receptor Subtype | Radioligand | Competing Ligand | Tissue/Cell Type |
| Dopamine D3 | [3H]7-OH-DPAT | 7-OH-PIPAT | Transfected CHO cells, Rat brain |
| Dopamine D2 | [125I]NCQ 298 | (+)-Butaclamol | Rat brain sections |
| 5-HT1A | [3H]8-OH-DPAT | WAY 100635 | HEK293 cells, Rat brain |
Calcium Mobilization and Second Messenger Studies
Beyond receptor binding, it is essential to understand the functional consequences of this compound interaction with its target receptors. Calcium mobilization assays and second messenger studies provide insights into the compound's efficacy as an agonist or antagonist.
Dopamine receptors, the primary targets of this compound, are G protein-coupled receptors (GPCRs) that modulate intracellular signaling cascades. The D2-like receptor family, which includes D2, D3, and D4 receptors, typically inhibits adenylyl cyclase, leading to a decrease in the second messenger cyclic AMP (cAMP). sigmaaldrich.com Studies have investigated the effect of this compound on forskolin-stimulated cAMP accumulation in cells expressing dopamine receptors to quantify its functional activity. nih.gov
Calcium mobilization assays offer another avenue to assess functional activity. For example, in cells expressing the D3 receptor, 7-hydroxy DPAT has been shown to increase calcium mobilization. biomol.com These functional assays are critical for determining whether the compound acts as a full agonist, partial agonist, or antagonist at a specific receptor.
| Assay Type | Measured Parameter | Receptor Family | Typical Effect of Agonist |
| cAMP Assay | Cyclic AMP levels | D2-like Dopamine Receptors | Decrease |
| Calcium Mobilization | Intracellular Calcium Concentration | Gq-coupled GPCRs | Increase |
| [35S]GTPγS Binding | G-protein activation | GPCRs | Increase |
Cell Line Expression Systems
The use of cultured cell lines that are genetically engineered to express specific receptor subtypes is a powerful tool in this compound research. These systems provide a controlled environment to study the compound's interaction with a single receptor type, devoid of the complexities of native tissue.
Commonly used cell lines include Chinese Hamster Ovary (CHO), Human Embryonic Kidney (HEK293), and Sf9 insect cells. nih.gov These cells can be stably or transiently transfected to express the receptor of interest, such as the human dopamine D2, D3, or 5-HT1A receptors. biocrick.comnih.gov These cellular models are invaluable for conducting high-throughput screening of compounds and for detailed pharmacological characterization, including the determination of binding affinities and functional efficacies. nih.govfrontiersin.org For example, studies in CHO cells expressing the D4 receptor have been used to compare the agonist activities of 6-Hydroxy-DPAT with other dopamine agonists. nih.gov
In Vivo Neurochemical Monitoring Techniques
To translate in vitro findings to a more physiologically relevant context, in vivo neurochemical monitoring techniques are employed. These methods allow for the real-time measurement of neurotransmitter dynamics and receptor distribution in the living brain, providing a deeper understanding of the systemic effects of this compound.
Microdialysis for Neurotransmitter Dynamics
Microdialysis is a widely used technique to measure the extracellular concentrations of neurotransmitters and their metabolites in specific brain regions of freely moving animals. researchgate.net A small, semi-permeable probe is implanted into the brain area of interest, and a physiological solution is slowly perfused through it. Neurotransmitters from the extracellular fluid diffuse across the membrane into the perfusion fluid, which is then collected and analyzed, often using high-performance liquid chromatography (HPLC). researchgate.netoup.com
This technique has been instrumental in studying the effects of this compound on dopamine and serotonin (B10506) release. For example, microdialysis studies have shown that systemic administration of related compounds can reduce the release of dopamine and its metabolites in the striatum of rats. biomol.com It also allows for the investigation of how this compound modulates the release of other neurotransmitters, such as glutamate. plos.org
Quantitative Autoradiography for Receptor Distribution
Quantitative autoradiography is a powerful imaging technique used to map the anatomical distribution and density of receptors in the brain. This method involves incubating thin brain sections with a radiolabeled ligand that binds specifically to the receptor of interest. The sections are then exposed to a film or a sensitive phosphor imaging plate, which captures the pattern of radioactivity.
By using radioligands such as [125I]7-OH-PIPAT or [3H]7-OH-DPAT, researchers have been able to visualize the distribution of D3 receptors in the rat brain. psu.edu These studies have revealed high densities of D3 receptors in areas like the nucleus accumbens, islands of Calleja, and substantia nigra. psu.edu Quantitative autoradiography can also be used to study changes in receptor density following chronic drug treatment or in animal models of neurological disorders. Furthermore, agonist-stimulated [35S]GTPγS binding autoradiography can be used to assess the functional activation of G-protein coupled receptors in specific brain regions, providing a link between receptor occupancy and functional response in an anatomical context. nih.govnih.gov
Electrophysiological Recordings in Brain Circuits
Electrophysiological recordings are pivotal in understanding the real-time impact of this compound on neuronal communication. These methods allow for the direct measurement of electrical activity in the brain, from the level of individual neurons to larger neural populations.
Single-Unit Activity Analysis
Single-unit activity analysis involves the recording of action potentials, or "spikes," from individual neurons. This technique provides high-resolution data on how this compound modulates the firing rate and pattern of specific neurons within a circuit. For instance, studies have utilized in vivo single-unit recordings to examine the effects of related compounds on neuronal activity in brain regions like the substantia nigra pars reticulata (SNr). nih.gov In research involving the 5-HT1A agonist 8-OH-DPAT, a compound structurally related to 6-Hydroxy-DPAT, systemic administration was found to reduce burst activity in 6-hydroxydopamine (6-OHDA)-lesioned rat models. nih.gov This level of detail is crucial for understanding the compound's mechanism of action at the most fundamental level of neural processing. These studies often involve the simultaneous recording of multiple neurons, allowing for the analysis of population-level responses and network dynamics. researchgate.net
Local Field Potential and Electrocorticogram Assessments
Beyond single neurons, it is essential to understand the compound's influence on the collective activity of neural ensembles. This is achieved through the assessment of Local Field Potentials (LFPs) and Electrocorticograms (ECoG). LFPs represent the summed electrical currents from a small volume of brain tissue, reflecting synaptic activity and other transmembrane currents. ECoG, on the other hand, is recorded from electrodes placed on the cortical surface and captures the synchronous activity of larger neuronal populations. nih.gov
Simultaneous recordings of single-unit activity, LFPs from deep brain structures, and ECoG from the cortex have been employed to study the effects of dopaminergic and serotonergic agents. nih.gov Research has shown that while some compounds can significantly alter single-neuron firing, they may not markedly modify low-frequency oscillatory activity in the SNr or the synchronization between the SNr and the cortex. nih.gov For example, in studies with the 5-HT1A agonist 8-OH-DPAT, administration was shown to restore initial LFP characteristics (30-36 Hz oscillations) that were altered in animal models of Parkinson's disease. researchgate.net This highlights the importance of multi-level electrophysiological assessments to gain a comprehensive understanding of a compound's effects on brain circuit function.
Advanced Behavioral Paradigms and Data Analysis
To correlate the neural effects of this compound with behavioral outcomes, researchers employ advanced behavioral paradigms. These are designed to assess complex cognitive and motor functions with high precision. Paradigms such as effort-based decision-making tasks in T-mazes, progressive ratio schedules of reinforcement, and tests of innate fear responses provide quantitative measures of behavior that can be analyzed in conjunction with electrophysiological data. researchgate.netnih.govresearchgate.net
For example, in studies using the related compound 8-OH-DPAT, researchers have investigated its effects on motivation and decision-making. researchgate.netnih.gov In one paradigm, rats were trained in a T-maze to choose between a high-effort, high-reward arm and a low-effort, low-reward arm. researchgate.net Acute treatment with 8-OH-DPAT was found to significantly increase the selection of the low-effort, low-reward option, suggesting an influence on cost-benefit analysis. researchgate.net Similarly, progressive ratio schedules, where the number of responses required to obtain a reward increases progressively, are used to measure an animal's motivation for a reward. nih.gov Studies have shown that stimulation of certain serotonin receptors can significantly affect the "break point," or the point at which the animal ceases to respond. nih.gov
The data generated from these paradigms are often complex and high-dimensional, necessitating sophisticated analytical approaches. This can include detailed statistical modeling of choice behavior, analysis of response latencies, and the use of machine learning algorithms to identify subtle behavioral patterns that might be altered by the compound.
Computational Approaches and Structure-Activity Relationship (SAR) Modeling
Computational methods are increasingly integral to modern drug discovery and neuropharmacology research. These in silico techniques allow for the prediction of a compound's properties and its interactions with biological targets, guiding the synthesis and testing of new molecules.
Ligand-Receptor Docking and Dynamics
Molecular docking and dynamics simulations are powerful computational tools used to predict the binding orientation and affinity of a ligand, such as this compound, to its receptor. nih.gov These methods use the three-dimensional structures of the ligand and the receptor to model their interaction at an atomic level. brylinski.org
For aminotetralin derivatives, including those related to 6-Hydroxy-DPAT, docking studies have been used to understand their interactions with dopamine and serotonin receptor subtypes. nih.govbrylinski.org These simulations can reveal key amino acid residues within the receptor's binding pocket that are crucial for ligand recognition and binding. brylinski.org For instance, studies have shown that for agonists like 7-OH-DPAT, the protonable amine is consistently directed towards an aspartic acid residue in transmembrane domain 3 of dopamine receptors. nih.gov Molecular dynamics simulations further allow researchers to observe the stability of the ligand-receptor complex over time, providing insights into the dynamic nature of their interaction. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com By analyzing a dataset of compounds with known activities, QSAR models can be developed to predict the activity of new, untested compounds. mdpi.com
In the context of developing selective ligands for dopamine or serotonin receptors, QSAR studies can be invaluable. acs.orgacs.org These studies involve the calculation of various molecular descriptors for each compound, which quantify different aspects of its chemical structure (e.g., size, shape, electronic properties). These descriptors are then used to build a mathematical model that correlates with the observed biological activity, such as binding affinity or functional potency. acs.org This approach, often combined with molecular modeling and mutagenesis studies, helps to delineate the molecular determinants for selective binding and function at different receptor subtypes, thereby guiding the design of more potent and selective compounds. nih.gov
Synthesis and Derivatization Strategies for 6 Hydroxy Dpat Hydrobromide Analogues
Established Synthetic Routes to the Aminotetralin Core
The aminotetralin scaffold is a key structural motif present in a wide range of biologically active compounds. Several synthetic routes have been established to construct this core, often starting from readily available precursors.
One common approach involves the use of tetralone derivatives. For instance, 8-methoxy-2-tetralone (B1364922) can serve as a versatile starting material. A synthetic pathway to 8-OH-DPAT, a close structural relative of 6-Hydroxy-DPAT, utilizes the Curtius rearrangement of a tetralin carboxylic acid. tandfonline.com This method begins with the preparation of a succinic acid derivative, which is then cyclized to form a ketoacid. Subsequent hydrogenation yields the corresponding 8-methoxy-2-tetralin carboxylic acid. tandfonline.com The Curtius reaction, employing diphenylphosphoryl azide (B81097) (DPPA) in tert-butanol, converts the carboxylic acid into a carbamate, which upon treatment with anhydrous HCl, yields 8-methoxy-2-aminotetralin (B3041847) hydrochloride. tandfonline.com Alkylation of the amino group with n-propyl iodide followed by demethylation of the methoxy (B1213986) group affords the final product. tandfonline.com
Another established method for creating the aminotetralin ring system involves the cyclization of benzylsuccinic acid derivatives. For example, 3,5-dimethoxybenzylsuccinic acid can be cyclized using pyridinium (B92312) poly(HF) to form the tetralin ring with the desired oxygenation pattern. nih.gov Further modifications of the tetralin ring can then be performed to introduce the amino group and other desired functionalities. nih.gov Reductive amination of β-tetralones is another efficient method for introducing the amino group onto the tetralin core. researchgate.net
Enantioselective Synthesis of 6-Hydroxy-DPAT Hydrobromide
The biological activity of aminotetralin derivatives is often stereospecific, with one enantiomer exhibiting significantly higher potency or a different pharmacological profile than the other. Therefore, enantioselective synthesis is critical for obtaining pure, active enantiomers.
While specific literature on the enantioselective synthesis of 6-Hydroxy-DPAT is not abundant, methods developed for the closely related 8-OH-DPAT can be adapted. One such strategy involves the enantioselective hydrogenation of a succinic acid derivative using a chiral catalyst, which can lead to the formation of an enantiomerically enriched tetralin intermediate. tandfonline.com
A chemoenzymatic protocol has been successfully applied to the synthesis of (2R)-2-amino-8-methoxy-1,2,3,4-tetrahydronaphthalene, a precursor for (R)-8-OH-DPAT. researchgate.net This approach highlights the potential of biocatalysis in achieving high enantiopurity. Another method for obtaining enantiomerically pure aminotetralins is through the chiral resolution of a racemic mixture. High-performance liquid chromatography (HPLC) using a chiral stationary phase, such as a Chiracel OD-R column, has been effectively used for the separation of the enantiomers of 8-OH-DPAT. researchgate.net
Exploration of Structure-Activity Relationships
The structure-activity relationship (SAR) of aminotetralin derivatives has been extensively studied to understand how different structural modifications influence their affinity and selectivity for dopamine (B1211576) and serotonin (B10506) receptors. These studies have provided valuable insights into the pharmacophore of these compounds.
For 2-aminotetralin derivatives, the position of the hydroxyl group on the aromatic ring is a critical determinant of activity. For instance, catechol-derived isomers (5,6-dihydroxy or 6,7-dihydroxy) generally exhibit greater potency as dopaminergic agents compared to their resorcinol-derived counterparts (5,7-dihydroxy). nih.gov
Modifications to the N-alkyl substituents also significantly impact the pharmacological profile. Studies on 5-hydroxy-2-aminotetralin (B1209819) derivatives have explored the effects of functionalized N-alkyl substituents. acs.org The nature and length of these alkyl chains can influence receptor binding and intrinsic activity.
Furthermore, substitutions on the tetralin ring itself have been investigated. In the case of 8-OH-DPAT derivatives, substitution at the C-1 or C-3 position has been shown to affect 5-HT1A receptor binding and activity. nih.gov For C-1 substituted analogues, the cis isomers are generally more potent than the trans isomers. nih.gov The order of potency for C-1 substituents was found to be allyl > hydroxymethyl > n-propyl > cyclopropylmethyl > carbomethoxy. nih.gov Conversely, for C-3 substituted analogues, the trans isomers display modest agonist activity while the cis isomers are inactive. nih.gov
| Compound/Modification | Receptor Target(s) | Key Findings | Reference(s) |
| 5,6-Dihydroxy-2-aminotetralin | Dopamine Receptors | More potent dopaminergic agent compared to 5,7-dihydroxy isomer. | nih.gov |
| 5,7-Dihydroxy-2-aminotetralin | Dopamine/Adrenergic Receptors | Less potent dopaminergic agent; some compounds show α- and β1-adrenoceptor activity. | nih.gov |
| cis-C-1-substituted 8-OH-DPAT | 5-HT1A Receptor | More potent than corresponding trans analogs. | nih.gov |
| trans-C-3-substituted 8-OH-DPAT | 5-HT1A Receptor | Modest agonist activity. | nih.gov |
| cis-C-3-substituted 8-OH-DPAT | 5-HT1A Receptor | Inactive. | nih.gov |
Development of Novel 6-Hydroxy-DPAT Derivatives for Specific Receptor Selectivity
The development of novel derivatives of aminotetralins aims to enhance selectivity for specific receptor subtypes, which can lead to improved therapeutic profiles with fewer side effects. Research has focused on modifying the core structure and its substituents to fine-tune receptor interactions.
One strategy involves the design of compounds with high affinity and selectivity for the 5-HT1A receptor. For example, a series of 6-substituted-2-pyridinylmethylamine derivatives were designed as potential 5-HT1A pharmacophores. nih.gov SAR studies on these compounds revealed that the pyridine (B92270) nitrogen and the nature and position of substituents on the pyridine ring were critical for 5-HT1A receptor recognition and activation. nih.gov
In another approach, novel 6-fluorochroman (B116937) derivatives were synthesized and evaluated as 5-HT1A receptor antagonists. nih.gov Structural modifications to various parts of the lead compound, including the chroman ring and the terminal aromatic ring, led to compounds with high affinity for the 5-HT1A receptor and selectivity over α1-adrenergic and D2-dopaminergic receptors. nih.gov Specifically, the introduction of an oxo or an optically active hydroxy group at the C-4 position of the chroman ring improved receptor selectivity. nih.gov
The development of derivatives of 6-acetyl-7-hydroxy-4-methylcoumarin containing a piperazine (B1678402) group has also yielded potent 5-HT1A receptor ligands. mdpi.com Certain derivatives with bromo or chloro substituents on the phenyl ring of the piperazine moiety exhibited excellent affinity for the 5-HT1A receptor, with Ki values comparable to that of 8-OH-DPAT. mdpi.com
| Derivative Class | Lead Compound/Scaffold | Target Receptor(s) | Key Modifications and Findings | Reference(s) |
| 6-Substituted-2-pyridinylmethylamines | 6-Substituted-2-pyridinylmethylamine | 5-HT1A | Pyridine nitrogen and substituents on the pyridine ring are crucial for affinity and activity. | nih.gov |
| 6-Fluorochromans | N-2-[[(6-Fluorochroman-8-yl)oxy]ethyl]-4-(4-methoxyphenyl)butylamine | 5-HT1A (Antagonists) | Introduction of an oxo or hydroxy group at the C-4 position improved selectivity. | nih.gov |
| 6-Acetyl-7-hydroxy-4-methylcoumarin derivatives | 6-Acetyl-7-hydroxy-4-methylcoumarin | 5-HT1A | Bromo or chloro substitution on the terminal phenylpiperazine ring resulted in high affinity. | mdpi.com |
Concluding Perspectives and Future Research Trajectories for 6 Hydroxy Dpat Hydrobromide
Integration of Findings for a Comprehensive Understanding
6-Hydroxy-DPAT hydrobromide is a distinct member of the aminotetralin class of compounds, which are known for their interactions with monoamine neurotransmitter systems. While its isomers, particularly 7-Hydroxy-DPAT and 8-Hydroxy-DPAT, have been extensively characterized, 6-Hydroxy-DPAT remains a comparatively enigmatic molecule. The available scientific data, primarily from chemical suppliers and comparative metabolic studies, allows for a foundational understanding of its profile.
Chemically, it is identified as a dopamine (B1211576) agonist. axonmedchem.comamericanchemicalsuppliers.com This classification places it within a group of substances that mimic the action of dopamine, a critical neurotransmitter involved in motor control, motivation, and reward. Furthermore, evidence suggests an interaction with the serotonin (B10506) system, as its radiolabeled form, [3H]-6-OH-DPAT, has been utilized as a ligand for the 5-hydroxytryptamine 1A (5-HT1A) receptor, implying a binding affinity for this target. mdpi.com
A significant piece of the puzzle comes from in vitro metabolic studies. Research investigating the glucuronidation of various hydroxy-DPAT isomers revealed that 6-Hydroxy-DPAT has a markedly lower intrinsic clearance rate—by a factor of 30—compared to the 7-OH isomer. researchgate.netresearchgate.net This finding is critical, as it suggests that 6-Hydroxy-DPAT is metabolized via this pathway much more slowly, which could translate to a longer biological half-life and a prolonged duration of action if administered in vivo. This slow metabolic clearance distinguishes it from its more rapidly processed counterparts.
Interactive Table: Chemical Identifiers for this compound Variants Use the filter to search for specific compounds or CAS numbers.
| Compound Name | CAS Number | Molecular Formula | Notes |
| This compound | 76135-29-0 | C16H26BrNO | Racemic mixture |
| (R)-6-Hydroxy-DPAT hydrobromide | 1246094-81-4 | C16H26BrNO | R-enantiomer |
| (S)-6-Hydroxy-DPAT hydrobromide | 162992-70-3 | C16H26BrNO | S-enantiomer |
Identification of Persistent Knowledge Gaps
The current scientific landscape for this compound is defined more by what is unknown than what is known. The lack of comprehensive research has resulted in several persistent knowledge gaps that preclude a full assessment of its pharmacological character and therapeutic potential.
Undefined Pharmacodynamic Profile: The primary gap is the absence of a detailed receptor binding and functional activity profile. While broadly labeled a "dopamine agonist," its specific affinities (Kᵢ values) and efficacies (EC₅₀ values) at the various dopamine receptor subtypes (D₁, D₂, D₃, D₄, D₅) are unpublished. Its precise role at the 5-HT1A receptor—whether it acts as a full agonist, partial agonist, or antagonist—is also undetermined. smolecule.com The selectivity of 6-Hydroxy-DPAT for dopamine versus serotonin receptors, and its activity at other potential off-target sites, remains completely uncharacterized.
Incomplete Pharmacokinetic Data: Beyond a single in vitro finding on its slow glucuronidation, the broader pharmacokinetic properties are unknown. researchgate.netresearchgate.net There is no available data on its absorption, distribution, bioavailability, other potential metabolic pathways (e.g., via cytochrome P450 enzymes), or routes and rates of excretion in any preclinical model.
Absence of a Validated Synthesis Protocol: While the compound is commercially available from specialty suppliers, detailed and validated methods for its multi-step organic synthesis are not readily available in peer-reviewed literature. smolecule.com
Lack of In Vivo Preclinical Data: There is a significant dearth of published in vivo studies. Consequently, the behavioral, physiological, and neurochemical effects of this compound administration in animal models have not been documented. Its potential efficacy in models of neurological or psychiatric disorders, such as Parkinson's disease or depression, is purely speculative at this stage.
Directions for Advanced Preclinical Investigations
To address the identified knowledge gaps and build a comprehensive profile of this compound, a structured preclinical research program is necessary. The following directions are proposed as logical next steps:
Comprehensive In Vitro Pharmacological Profiling: The most immediate priority is to fully characterize the compound's interaction with its presumed targets. This should involve:
Receptor Binding Assays: Quantitative analysis to determine the binding affinities (Kᵢ) of 6-Hydroxy-DPAT and its individual (R)- and (S)-enantiomers for a full panel of dopamine (D₁-D₅) and serotonin (including 5-HT1A and 5-HT7) receptors.
Functional Assays: Cellular assays (e.g., GTPγS binding or cAMP modulation) to determine the efficacy (Eₘₐₓ) and potency (EC₅₀) at these receptors. This will clarify whether the compound acts as a full or partial agonist and reveal its functional selectivity.
Thorough Pharmacokinetic Evaluation: Building on the initial metabolic finding, a complete pharmacokinetic profile should be established in a standard preclinical species, such as the rat. These studies should measure key parameters including bioavailability, plasma half-life, volume of distribution, and clearance following various routes of administration. Metabolite identification studies should also be conducted to confirm the primary metabolic pathways.
Exploratory In Vivo Behavioral and Neurochemical Studies: Once the in vitro profile is better understood, in vivo investigations can be strategically designed.
Dopaminergic Activity: Its functional effects as a dopamine agonist could be explored in models of motor function, such as studies of rotational behavior in 6-hydroxydopamine (6-OHDA) lesioned rats, a model for Parkinson's disease.
Serotonergic Activity: Its 5-HT1A receptor activity could be assessed using models of anxiety or depression.
Comparative Studies: Direct, head-to-head comparisons with its well-characterized isomers (e.g., 7-OH-DPAT and 8-OH-DPAT) would be highly informative, particularly in evaluating the translational relevance of its unique metabolic stability and potentially longer duration of action.
By systematically pursuing these research avenues, the scientific community can move this compound from a chemical curiosity to a well-understood pharmacological tool with a clearly defined profile.
Q & A
Q. How should researchers address variability in behavioral outcomes across this compound studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
